Trietazine

Descripción

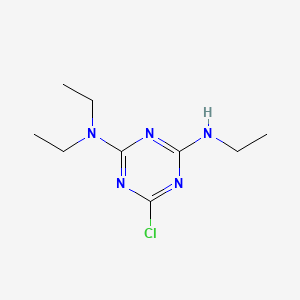

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBWPRKWDIRYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042488 | |

| Record name | Trietazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, mg/l at 20 °C: 20 (very poor) | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.22 g/cm³ | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 0.009 | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1912-26-1 | |

| Record name | Trietazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trietazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4-triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trietazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trietazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O99365GHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100-101 °C | |

| Record name | TRIETAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trietazine in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms by which trietazine, a chlorotriazine herbicide, exerts its phytotoxic effects on susceptible plants. The document details the primary mode of action, secondary consequences, and mechanisms of resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Inhibition of Photosystem II

This compound is a selective herbicide primarily absorbed through the roots and, to a lesser extent, the leaves of plants.[1][2] It is then translocated upward via the xylem to the leaves, where it exerts its primary toxic effect.[3][4] The fundamental mechanism of action for this compound, and other triazine herbicides, is the potent inhibition of photosynthesis by targeting Photosystem II (PSII).[3]

Molecular Target: The D1 Protein

The specific molecular target of this compound is the D1 protein, a core subunit of the PSII reaction center complex located in the thylakoid membranes of chloroplasts. The D1 protein, also known as the QB-binding protein, is encoded by the chloroplast gene psbA.

This compound acts as a competitive inhibitor, binding to a specific niche on the D1 protein that is normally occupied by the native plastoquinone molecule, QB. This binding physically blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. By disrupting this critical step, this compound effectively halts the photosynthetic electron transport chain. The amino acids that constitute the QB and herbicide-binding niche on the D1 protein are located between phenylalanine-211 and leucine-275.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound's interaction with Photosystem II.

Caption: Molecular pathway of this compound from plant uptake to PSII inhibition and cell death.

Quantitative Data: Inhibitory Activity

The efficacy of PSII-inhibiting herbicides is commonly quantified by the concentration required to inhibit a specific photosynthetic process by 50% (I50 or EC50). This value serves as a direct measure of the herbicide's binding affinity for the D1 protein.

| Herbicide Class | Herbicide | Plant Material | I50 (M) | Reference |

| Triazine | Terbuthylazine | Pea Thylakoids | 1 - 2 x 10⁻⁷ | |

| Triazinone | Metribuzin | Pea Thylakoids | 1 - 2 x 10⁻⁷ | |

| Urea | Diuron | Pea Thylakoids | 7 - 8 x 10⁻⁸ |

Note: Data for terbuthylazine, a structurally similar triazine, is presented as a proxy for this compound's activity. I50 values can vary based on the specific plant species and experimental conditions.

Field studies have also quantified the inhibitory effect of triazines on the effective photochemical quantum yield of phytoplankton, demonstrating a dose-dependent reduction in photosynthetic efficiency. For example, at environmentally relevant concentrations (0.4 μg L⁻¹), atrazine and simazine caused up to 18% inhibition, while Irgarol 1051 induced up to 29% inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound and other PSII-inhibiting herbicides.

Measurement of Photosystem II Inhibition via Chlorophyll Fluorescence

This non-invasive technique measures the fluorescence emitted by chlorophyll to assess the efficiency of PSII photochemistry. Inhibition of electron transport by this compound causes a characteristic change in the fluorescence induction curve (Kautsky curve).

Protocol:

-

Plant Preparation: Treat susceptible plants with the desired concentration of this compound. Include an untreated control group.

-

Dark Adaptation: Before measurement, place the plants in complete darkness for a minimum of 30 minutes. This ensures all PSII reaction centers are "open" (QA is oxidized).

-

Measurement:

-

Use a portable fluorometer (e.g., a Handy-PEA).

-

Attach the leaf clip to a fully developed leaf.

-

Apply a short, high-intensity pulse of light to saturate PSII reaction centers.

-

Record the polyphasic fluorescence transient (OJIP curve).

-

-

Data Analysis: From the OJIP curve, calculate key parameters:

-

Fv/Fm (Maximum Quantum Yield of PSII): Calculated as (Fm - Fo) / Fm. A decrease in this value indicates stress or damage to PSII.

-

Performance Index (PIabs): A sensitive indicator of overall photosynthetic vitality.

-

Fvj: A parameter that reflects changes in the electron transfer from QA to QB, making it particularly sensitive to PSII inhibitors.

-

An increase in the initial fluorescence (Fo) and a rapid rise to maximum fluorescence (Fm) are characteristic of PSII inhibitor activity.

-

Measurement of Photosynthetic Oxygen Evolution

This method directly measures the rate of oxygen produced from the water-splitting activity of PSII. PSII inhibitors block the electron flow necessary for this process, leading to a decrease in oxygen evolution.

Protocol:

-

Chloroplast Isolation: Isolate intact chloroplasts from a susceptible plant species (e.g., spinach) using standard differential centrifugation techniques.

-

Reaction Setup:

-

Use a Clark-type oxygen electrode to measure dissolved oxygen concentration.

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Add the isolated chloroplast suspension to the reaction chamber.

-

Add an artificial electron acceptor, such as potassium ferricyanide, which accepts electrons after PSII, allowing oxygen evolution to be measured independently of downstream processes.

-

-

Measurement:

-

Equilibrate the setup in the dark to establish a baseline oxygen level.

-

Illuminate the chamber with a light source to initiate photosynthesis.

-

Record the rate of oxygen evolution.

-

-

Inhibition Assay:

-

Introduce a known concentration of this compound into the reaction chamber.

-

Record the new, inhibited rate of oxygen evolution.

-

Calculate the percent inhibition compared to the control (no herbicide). Repeat for a range of concentrations to determine the I50 value.

-

Mechanisms of Resistance

Weed populations can develop resistance to this compound through two primary mechanisms: target-site resistance and non-target-site resistance.

Target-Site Resistance (TSR)

The most common form of resistance is due to a mutation in the chloroplast psbA gene, which codes for the D1 protein. A single nucleotide polymorphism (SNP) can result in an amino acid substitution that alters the herbicide's binding pocket, reducing its affinity for the D1 protein without significantly impairing the protein's function in electron transport.

-

Serine-264 to Glycine (Ser264Gly): This is the most frequently observed mutation conferring high-level resistance to triazines.

-

Other Mutations: Other substitutions, such as Val219Ile and Phe274Val, have also been identified and can confer resistance to different PSII inhibitors.

The following diagram outlines the workflow for identifying target-site mutations in the psbA gene.

Caption: Experimental workflow for identifying target-site resistance mutations in the psbA gene.

-

DNA Extraction: Extract total genomic DNA from fresh leaf tissue of both susceptible and potentially resistant plants using a commercial kit (e.g., Qiagen DNeasy Plant Mini Kit) or a CTAB-based method.

-

Primer Design: Design PCR primers that flank the regions of the psbA gene known to harbor resistance-conferring mutations (e.g., codons 219, 264, 274).

-

PCR Amplification:

-

Set up a PCR reaction containing genomic DNA, forward and reverse primers, Taq DNA polymerase, dNTPs, and PCR buffer.

-

Use the following typical thermocycling conditions: initial denaturation at 94-95°C for 5 min; 35 cycles of denaturation at 94-95°C for 30s, annealing at 55-58°C for 30s, and extension at 68-72°C for 60-90s; followed by a final extension at 72°C for 7 min.

-

-

Verification and Sequencing: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the correct size. Purify the PCR product and send it for dideoxynucleotide (Sanger) sequencing.

-

Sequence Analysis: Align the DNA sequences from resistant and susceptible plants using bioinformatics software to identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes.

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most significant NTSR mechanism for triazines is enhanced metabolic detoxification.

-

Glutathione S-Transferases (GSTs): In some resistant plants and tolerant crops (like maize), GST enzymes catalyze the conjugation of glutathione to the triazine molecule. This reaction detoxifies the herbicide and renders it more water-soluble, facilitating its sequestration into the vacuole.

This spectrophotometric assay measures the rate of the GST-catalyzed conjugation of glutathione (GSH) with the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Protein Extraction: Homogenize plant tissue in a cold phosphate buffer and centrifuge to obtain a crude protein extract (supernatant).

-

Assay Cocktail Preparation: Prepare a reaction cocktail containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and CDNB.

-

Kinetic Measurement:

-

Add the protein extract to the assay cocktail in a cuvette.

-

Immediately place the cuvette in a spectrophotometer.

-

Measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The conjugation of CDNB with GSH produces a product that absorbs light at this wavelength.

-

-

Calculation: The rate of increase in absorbance is directly proportional to the GST activity in the sample. Calculate the specific activity (units per mg of protein) and compare between susceptible and resistant biotypes.

Logical Relationships: Consequences of PSII Inhibition

The blockage of the PSII electron transport chain by this compound initiates a cascade of damaging events that extend beyond the initial inhibition of carbon fixation.

References

- 1. Binding site of novel 2-benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine herbicides in the D1 protein of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Ref: G 27901) [sitem.herts.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Trietazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine is a synthetic compound belonging to the class of 1,3,5-triazine herbicides.[1] Structurally, it is a chlorotriazine featuring two distinct amino substituents.[2] Its primary application is as a selective pre- and post-emergence herbicide.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, with a focus on experimental details and data presentation for a scientific audience.

Chemical Structure and Properties

This compound's structure is centered around a 1,3,5-triazine ring, a six-membered aromatic heterocycle containing three nitrogen atoms.[4] The ring is substituted with a chlorine atom, an ethylamino group, and a diethylamino group, leading to its systematic IUPAC name: 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine | |

| CAS Number | 1912-26-1 | |

| Molecular Formula | C₉H₁₆ClN₅ | |

| Molecular Weight | 229.71 g/mol | |

| Appearance | Colorless crystals | |

| Melting Point | 100-101 °C | |

| Boiling Point | Decomposes below boiling point | |

| Solubility in Water | 20 mg/L at 20 °C (very poor) | |

| LogP | 3.34 | |

| Vapor Pressure | 0.009 Pa at 25 °C | |

| Density | 1.22 g/cm³ |

Spectroscopic Data

-

Mass Spectrometry (Electron Ionization): The NIST WebBook provides the mass spectrum of this compound, which can be used for its identification in analytical protocols.

-

Infrared (IR) Spectroscopy: Triazine rings typically exhibit intense absorption bands in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of substituted triazines can be complex due to the presence of different conformers in equilibrium.

Synthesis of this compound

The industrial synthesis of this compound, like other s-triazine herbicides, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves a sequential nucleophilic substitution of the chlorine atoms with different amines. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution.

Experimental Protocol: Synthesis of 2-chloro-4-ethylamino-6-diethylamino-s-triazine (this compound)

The following protocol is based on a patented industrial process for the production of this compound.

Materials:

-

Cyanuric chloride

-

Ethylamine (aqueous solution)

-

Diethylamine

-

Sodium hydroxide (aqueous solution)

-

Methyl ethyl ketone

-

Water

Procedure:

-

First Substitution: Dissolve approximately 184 g (1 mole) of cyanuric chloride in 590 g of methyl ethyl ketone in a suitable reactor. Cool the mixture to +5 °C.

-

While maintaining the temperature at +5 °C, simultaneously add 136 g of an aqueous solution containing 33 wt. % of ethylamine and 134 g of a 30 wt. % sodium hydroxide aqueous solution.

-

Second Substitution: After the first substitution is complete, add 146 g of diethylamine to the reaction mixture.

-

Simultaneously with the diethylamine addition, add 134 g of a 30 wt. % sodium hydroxide aqueous solution. During this addition, the temperature of the reaction mixture is allowed to rise to 40 °C.

-

Work-up and Purification: After the reaction is complete, the final product is subjected to distillation at 100 °C to remove the water/methyl ethyl ketone azeotrope.

-

To the residue, add 750 g of water and cool the mixture to 20 °C.

-

Filter the resulting suspension and wash the solid with water until all sodium chloride is removed.

-

Dry the solid product in an oven at 80 °C for 10 hours to obtain 2-chloro-4-ethylamino-6-diethylamino-s-triazine (this compound).

Expected Yield and Purity:

-

Yield: Approximately 220 g (96% based on cyanuric chloride).

-

Purity: Approximately 98%.

Analytical Methodologies

The analysis of this compound and other triazine herbicides in various matrices is crucial for environmental monitoring and regulatory compliance. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of triazine herbicides.

Experimental Protocol: EPA Method 619 for Triazine Pesticides in Wastewater

This method is suitable for the determination of this compound in municipal and industrial wastewater.

Sample Preparation (Solid-Phase Extraction):

-

Pre-concentrate the water sample using a C18 solid-phase extraction (SPE) cartridge.

-

Elute the analytes from the cartridge.

GC-MS Conditions:

-

Injector: Splitless mode.

-

Column: A low polarity silarylene phase column (e.g., comparable to 5% diphenyl/95% dimethyl polysiloxane).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient program is used to separate the analytes.

-

Detector: Ion trap mass spectrometer operated in a segmented mode for improved ion statistics.

This method allows for the sensitive and accurate quantification of this compound and other triazines.

Mechanism of Action

This compound exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The mechanism involves the following steps:

-

Binding to the D1 Protein: this compound binds to the Q_B binding niche on the D1 protein, a core component of the PSII reaction center.

-

Displacement of Plastoquinone: This binding competitively displaces plastoquinone (PQ), the native electron acceptor, from its binding site.

-

Inhibition of Electron Transport: By blocking the binding of plastoquinone, this compound interrupts the photosynthetic electron transport chain.

-

Consequences: The blockage of electron flow leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately cell death.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and mechanism of action of this compound. The presented data and experimental protocols offer valuable information for researchers, scientists, and professionals involved in drug development and environmental science. A thorough understanding of these fundamental aspects is essential for the safe and effective use of this herbicidal compound and for the development of new, more selective, and environmentally benign alternatives.

References

- 1. This compound | C9H16ClN5 | CID 15951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure/Function/Dynamics of Photosystem II Plastoquinone Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Trietazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine is a selective, pre-emergence herbicide belonging to the s-triazine class of compounds. It is primarily used for the control of broadleaf and grassy weeds in various agricultural settings. Like other triazine herbicides, the environmental persistence, mobility, and ultimate fate of this compound are of significant interest to environmental scientists and regulatory bodies. Understanding its degradation pathways is crucial for assessing its potential long-term impact on ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and degradation of this compound, with a focus on its behavior in soil and water.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N,N,N'-triethyl-1,3,5-triazine-2,4-diamine | [1] |

| Molecular Formula | C9H16ClN5 | [1] |

| Molecular Weight | 229.71 g/mol | [1] |

| Water Solubility | 20 mg/L (at 20°C) | |

| Melting Point | 100-101 °C | [1] |

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and transformation processes, including sorption, leaching, volatilization, photodegradation, and microbial degradation.

Sorption and Mobility

Persistence and Degradation

This compound is considered to be moderately persistent in the soil environment. The rate of degradation is influenced by soil type, pH, moisture, temperature, and microbial activity.

Quantitative Data on this compound Degradation

| Parameter | Value | Conditions | Source |

| Soil DT50 (Half-life) | 60 days (typical) | Aerobic |

Degradation Pathways

The degradation of this compound, like other chloro-s-triazine herbicides, proceeds through both abiotic and biotic pathways. The primary transformation processes involve N-dealkylation, hydrolysis of the chlorine substituent, and eventual cleavage of the triazine ring.

Abiotic Degradation

Hydrolysis: The chlorine atom on the triazine ring can be replaced by a hydroxyl group through chemical hydrolysis. This process is generally slow in neutral pH environments but can be accelerated under acidic or alkaline conditions. The resulting hydroxylated metabolite is typically less phytotoxic than the parent compound.

Photodegradation: this compound can undergo photodegradation in the presence of sunlight, particularly in aqueous environments. Photodegradation can involve the dealkylation of the side chains and hydrolysis of the chlorine atom. The presence of photosensitizers, such as dissolved organic matter in natural waters, can enhance the rate of photodegradation.

Biotic Degradation

Microbial degradation is the most significant pathway for the dissipation of this compound in the environment. A wide variety of soil microorganisms, including bacteria and fungi, have been shown to degrade triazine herbicides. The degradation typically proceeds in a stepwise manner.

-

N-Dealkylation: The initial and most common step in the microbial degradation of triazine herbicides is the enzymatic removal of the ethyl and diethyl groups from the amino substituents. This results in the formation of de-ethylated and di-de-ethylated metabolites.

-

Dechlorination-Hydroxylation: Following or concurrent with dealkylation, the chlorine atom is hydrolytically removed and replaced with a hydroxyl group. This reaction is catalyzed by specific enzymes, such as atrazine chlorohydrolase (AtzA), which has been extensively studied in atrazine-degrading bacteria. The resulting product is hydroxy-trietazine.

-

Ring Cleavage: The ultimate degradation of the triazine ring structure leads to complete mineralization. Once the side chains and chlorine have been removed, the resulting cyanuric acid is further metabolized by a series of hydrolytic enzymes (e.g., AtzD, AtzE, AtzF in atrazine-degrading pathways) into ammonia and carbon dioxide.[2]

The following diagram illustrates the generalized degradation pathway for chloro-s-triazine herbicides, which is expected to be applicable to this compound.

References

Toxicological Profile of Trietazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trietazine, a chloro-s-triazine herbicide, has been utilized for the control of broadleaf and grassy weeds. While its primary mode of action is the inhibition of photosynthesis in target plant species, concerns regarding its potential toxicological effects on non-target organisms persist. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target organisms, including aquatic and terrestrial species. It summarizes available quantitative toxicity data, details standard experimental protocols for toxicological assessment, and visualizes the key signaling pathway affected by this class of herbicides. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental toxicology to inform risk assessment and guide future research.

Quantitative Toxicological Data

The acute toxicity of this compound to various non-target organisms has been evaluated in several studies. The following tables summarize the key quantitative endpoints, such as LC50 (median lethal concentration), EC50 (median effective concentration), and LD50 (median lethal dose). It is important to note that there is a significant lack of publicly available data on the chronic toxicity (e.g., No Observed Adverse Effect Level - NOAEL, Lowest Observed Adverse Effect Level - LOAEL, No Observed Effect Concentration - NOEC) of this compound for most non-target organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Poecilia reticulata | Guppy | 96-hour LC50 | 5.5 | 96 hours | [1] |

| Cyprinus carpio | Common Carp | 96-hour LC50 | 0.85 | 96 hours | [1] |

| Daphnia magna | Water Flea | 48-hour EC50 | 21 | 48 hours | [1] |

| Algae (Unknown species) | Algae | EC50 (growth rate) | 0.13 | - | [1] |

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

| Species | Common Name | Endpoint | Value (mg/kg bw) | Exposure Route | Reference |

| Rat (Rattus norvegicus) | Rat | Oral LD50 | 494 | Oral | [1] |

| Phasianidae (Family) | Pheasants, Partridges, etc. | Oral LD50 | 800 | Oral |

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing data.

Aquatic Toxicity Testing

A general workflow for aquatic toxicity testing involves a series of steps from range-finding to the definitive test.

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead minnow (Pimephales promelas).

-

Exposure Conditions: Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the 96-hour LC50, which is the concentration estimated to be lethal to 50% of the test fish.

This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.

-

Test Organism: Young daphnids (less than 24 hours old) are used.

-

Exposure Conditions: Daphnids are exposed to a range of concentrations of the test substance for 48 hours in a static system.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The main endpoint is the 48-hour EC50, the concentration that immobilizes 50% of the daphnids.

This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

-

Exposure Conditions: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over a 72-hour period.

-

Observations: Algal growth is measured by cell counts or another biomass surrogate (e.g., fluorescence) at 24, 48, and 72 hours.

-

Endpoint: The primary endpoints are the EC50 values for growth rate inhibition and yield reduction.

Signaling Pathways and Mechanisms of Toxicity

Primary Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for triazine herbicides, including this compound, is the inhibition of photosynthesis at Photosystem II (PSII) in plants and algae. Triazines bind to the D1 protein of the PSII complex, specifically at the quinone-binding (QB) site. This binding blocks the electron transport from the primary electron acceptor (QA) to the secondary electron acceptor (QB), thereby interrupting the entire photosynthetic electron transport chain. This leads to a buildup of highly reactive oxygen species, causing oxidative damage and ultimately cell death in susceptible plants.

References

An In-depth Technical Guide to the History and Development of Trietazine as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Trietazine, from its historical discovery and development to its chemical properties, mechanism of action, and environmental fate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and herbicide development.

Introduction and Historical Development

The story of this compound is intrinsically linked to the broader history of triazine herbicides, a class of compounds that revolutionized weed control in the mid-20th century. The herbicidal properties of triazines were first discovered in 1952 by scientists at J.R. Geigy Ltd. (now Syngenta) in Basel, Switzerland.[1] This discovery paved the way for the development of a wide range of selective herbicides.

The general synthetic route to s-triazine herbicides starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile chemical intermediate.[2][3] The three chlorine atoms on the triazine ring can be sequentially substituted with various nucleophiles, most commonly amines, to produce a diverse array of compounds with varying herbicidal activities and crop selectivities.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a herbicide is crucial for its formulation, application, and for predicting its environmental behavior. The key properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Chemical Name | 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine | |

| CAS Registry Number | 1912-26-1 | |

| Molecular Formula | C₉H₁₆ClN₅ | |

| Molecular Weight | 229.71 g/mol | |

| Appearance | Colorless crystals | |

| Melting Point | 100-101 °C | |

| Water Solubility | 20 mg/L at 20 °C | |

| Vapor Pressure | 0.009 Pa at 25 °C | |

| LogP (octanol-water partition coefficient) | 3.3 | |

| GUS Leaching Potential | 2.54 (Transition state) |

Synthesis of this compound

The industrial synthesis of this compound, like other chloro-s-triazine herbicides, is based on the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride.

General Synthesis Pathway

The synthesis involves a two-step reaction with ethylamine and diethylamine. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise synthesis.

Detailed Experimental Protocol: Synthesis of this compound

The following is a generalized laboratory-scale protocol for the synthesis of this compound based on established methods for s-triazine synthesis.

Materials:

-

Cyanuric chloride

-

Ethylamine (aqueous solution)

-

Diethylamine

-

Sodium carbonate (Na₂CO₃)

-

Methylene chloride (CH₂Cl₂)

-

Hydrochloric acid (HCl, 1N)

-

Ice

-

Standard laboratory glassware and equipment (three-necked flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

First Substitution:

-

Dissolve cyanuric chloride (1.0 eq) in methylene chloride in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of ethylamine (1.0 eq) and sodium carbonate (2.0 eq) to the stirred solution. The sodium carbonate acts as an acid scavenger to neutralize the HCl formed during the reaction.

-

Maintain the temperature at 0-5 °C and stir vigorously for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the precipitate and wash with methylene chloride.

-

The intermediate product, 2,4-dichloro-6-(ethylamino)-s-triazine, can be isolated or used directly in the next step.

-

-

Second Substitution:

-

To the solution containing the intermediate from the first step, add diethylamine (1.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, wash the organic layer with water and then with a saturated solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Mechanism of Action

The primary mode of action of this compound, and triazine herbicides in general, is the inhibition of photosynthesis.

Inhibition of Photosystem II (PSII)

This compound acts as a potent inhibitor of the photosynthetic electron transport chain at Photosystem II (PSII). Specifically, it binds to the D1 protein of the PSII complex, at the Q_B binding site. This binding blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The interruption of this electron flow leads to a cascade of events that ultimately result in plant death.

Downstream Effects and Phytotoxicity

The blockage of electron transport at PSII has several downstream consequences:

-

Inhibition of ATP and NADPH Production: The primary purpose of the light-dependent reactions of photosynthesis is to produce ATP and NADPH, which are essential for carbon fixation. By halting electron flow, this compound prevents the generation of these energy-carrying molecules.

-

Formation of Reactive Oxygen Species (ROS): The blocked electron transport chain leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

-

Oxidative Stress: The accumulation of ROS causes severe oxidative stress within the chloroplasts, leading to lipid peroxidation of cell membranes and the destruction of chlorophyll.

-

Visible Symptoms: The visible symptoms of this compound injury in susceptible plants include chlorosis (yellowing of the leaves), followed by necrosis (tissue death), ultimately leading to the death of the plant.

Herbicidal Efficacy and Crop Selectivity

This compound is a selective herbicide, meaning it can control a range of weed species without causing significant harm to certain crops.

Weed Control Spectrum

This compound is effective against a variety of annual broadleaf and grassy weeds. While specific efficacy data for this compound is not as abundant in recent literature as for more widely used triazines like atrazine, it is known to control weeds commonly found in the crops for which it is registered.

Crop Selectivity

The selectivity of this compound in tolerant crops is primarily due to the plant's ability to metabolize the herbicide into non-toxic compounds before it can reach and inhibit PSII in sufficient quantities. Major metabolic pathways for triazine detoxification in tolerant plants include:

-

Glutathione Conjugation: The chlorine atom at the C-2 position of the triazine ring is displaced by the sulfhydryl group of glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).

-

Hydrolysis: The chlorine atom is replaced by a hydroxyl group, a reaction that can be catalyzed by benzoxazinones in some grasses like maize.

-

N-dealkylation: The ethyl and diethylamino side chains are removed.

The relative importance of these pathways varies among different plant species.

Application

This compound is typically applied pre-emergence to the soil. It is absorbed by the roots of emerging weeds and translocated to the shoots where it inhibits photosynthesis.

Toxicology

The toxicological profile of a herbicide is a critical aspect of its risk assessment.

Mammalian Toxicity

This compound exhibits moderate acute oral toxicity in mammals.

| Organism | Test | Value | Source(s) |

| Rat | Oral LD₅₀ | 1,471 mg/kg (male), 1,212 mg/kg (female) | |

| Rat | Dermal LD₅₀ | > 3,000 mg/kg |

Ecotoxicology

This compound is classified as very toxic to aquatic organisms.

| Organism | Test | Value | Source(s) |

| Cyprinus carpio (Carp) | 96h LC₅₀ | 0.85 mg/L | |

| Poecilia reticulata (Guppy) | 96h LC₅₀ | 5.5 mg/L | |

| Daphnia magna (Water flea) | 48h EC₅₀ | 21 mg/L | |

| Algae | EC₅₀ (growth inhibition) | 0.13 mg/L |

Environmental Fate

The persistence and mobility of a herbicide in the environment are key factors in determining its potential for off-target effects and contamination of soil and water resources.

Soil Persistence and Degradation

The persistence of triazine herbicides in the soil is influenced by several factors, including soil type, pH, organic matter content, temperature, and microbial activity. The primary mechanism of this compound degradation in the soil is microbial metabolism.

The half-life of triazine herbicides can vary significantly depending on environmental conditions. For atrazine, a closely related triazine, the soil half-life is reported to be around 60 days. The persistence of this compound is expected to be in a similar range. Soil pH is a critical factor, with degradation being slower in higher pH soils.

Mobility and Leaching

This compound has a moderate potential for leaching into groundwater, as indicated by its GUS (Groundwater Ubiquity Score) of 2.54. Its water solubility and soil adsorption characteristics determine its mobility in the soil profile. Herbicides with higher water solubility and lower adsorption to soil particles are more prone to leaching.

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the properties and effects of herbicides like this compound.

Protocol for a Greenhouse Bioassay to Determine Herbicidal Efficacy

Objective: To determine the dose-response of a target weed species to this compound under controlled greenhouse conditions.

Materials:

-

Pots (e.g., 10 cm diameter) filled with a standard potting mix

-

Seeds of the target weed species

-

This compound stock solution of known concentration

-

Greenhouse with controlled temperature, humidity, and lighting

-

Spray chamber for uniform herbicide application

Procedure:

-

Planting: Sow a known number of weed seeds (e.g., 10-15) in each pot and cover lightly with soil.

-

Growth: Grow the plants in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).

-

Herbicide Application: Prepare a series of dilutions of the this compound stock solution to achieve a range of application rates (e.g., 0, 0.1, 0.5, 1.0, 2.0, and 5.0 kg ai/ha). Include a control group that is sprayed only with water.

-

Treatment: Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage.

-

Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death). Also, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the reduction in biomass compared to the control.

-

Data Analysis: Analyze the data to determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) or LD₅₀ (the lethal dose for 50% of the plants).

Protocol for Measuring Photosystem II Inhibition using Chlorophyll Fluorescence

Objective: To quantify the inhibitory effect of this compound on the photosynthetic activity of a susceptible plant species.

Materials:

-

Healthy, well-watered plants of a susceptible species

-

This compound solution of known concentration

-

A portable chlorophyll fluorometer (e.g., PAM-2500)

-

Leaf clips

Procedure:

-

Dark Adaptation: Attach leaf clips to several leaves of the plant and allow them to dark-adapt for at least 30 minutes. This ensures that all reaction centers of PSII are open.

-

Baseline Measurement: After dark adaptation, measure the initial fluorescence (F₀) and the maximum fluorescence (Fₘ) by applying a saturating pulse of light. The maximum quantum yield of PSII (Fᵥ/Fₘ) is calculated as (Fₘ - F₀) / Fₘ.

-

Herbicide Treatment: Apply the this compound solution to the leaves of the plant.

-

Time-Course Measurement: At regular intervals after herbicide application (e.g., 1, 2, 4, 8, and 24 hours), repeat the chlorophyll fluorescence measurements on the treated leaves.

-

Data Analysis: Plot the Fᵥ/Fₘ values over time. A decrease in Fᵥ/Fₘ indicates inhibition of PSII. The rate and extent of the decrease can be used to quantify the inhibitory effect of this compound.

Conclusion

This compound, a member of the s-triazine class of herbicides, has played a role in weed management since its development in the mid-20th century. Its efficacy is derived from its ability to inhibit photosynthesis at Photosystem II, a mechanism of action shared with other triazine herbicides. While it has been a useful tool for selective weed control in various crops, its environmental fate and ecotoxicological profile, particularly its toxicity to aquatic organisms, necessitate careful management and consideration of its use. This technical guide has provided a comprehensive overview of the history, chemistry, biological activity, and environmental aspects of this compound, offering a valuable resource for professionals in the field. Further research into the long-term environmental impacts and the development of more environmentally benign herbicides remains a critical area of investigation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Trietazine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a triazine herbicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 20°C has been determined and is summarized in the table below. This data is crucial for understanding the behavior of this compound in different chemical environments, which is essential for developing stable formulations and effective analytical methods. For reference, the solubility in water is also included, highlighting its hydrophobic nature.

| Solvent | Solubility (mg/L) at 20°C | Temperature (°C) |

| Chloroform | 500,000 | 20 |

| Benzene | 200,000 | 20 |

| Acetone | 170,000 | 20 |

| Ethanol | 30,000 | 20 |

| Water | 20[1][2] | 20 |

Data sourced from the AERU Pesticide Properties Database[2].

This compound is also described as being partially soluble in benzene and chloroform[3].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved solute. This method is a standard approach for assessing the solubility of chemical compounds.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (analytical standard)

-

Organic solvent of interest (HPLC grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column suitable for triazine analysis (e.g., C18)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the compound. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the container at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[4] Gas chromatography (GC) can also be used for the analysis of triazine herbicides.

-

Prepare a series of calibration standards of this compound in the same solvent and generate a calibration curve.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Research Applications of CAS Number 1912-26-1 (Trietazine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine, identified by CAS number 1912-26-1, is a member of the s-triazine class of chemical compounds. Historically recognized for its application as a selective pre- and post-emergence herbicide, the broader research applications of this compound and its structural analogs are increasingly becoming a subject of scientific inquiry. This technical guide provides a comprehensive overview of the known and potential research applications of this compound, with a focus on its toxicological profile, analytical quantification, and the burgeoning fields of endocrine disruption and oncology, drawing parallels from more extensively studied triazine derivatives.

Core Research Applications

While direct, in-depth research into the non-herbicidal applications of this compound is limited, the broader class of s-triazine compounds has been the subject of significant investigation. These studies pave the way for future research into this compound's potential biological activities. The primary areas of research interest for triazine compounds, and by extension this compound, include their roles as endocrine disruptors and their potential as anticancer agents.

Endocrine Disrupting Properties

A significant body of evidence points to the endocrine-disrupting capabilities of triazine herbicides, with atrazine and simazine being the most studied examples. These compounds have been shown to interfere with hormonal signaling pathways, which can have profound effects on reproductive health and development.

Mechanism of Endocrine Disruption: Interference with Relaxin Signaling

Recent studies have elucidated a key mechanism by which triazine herbicides may exert their endocrine-disrupting effects: the inhibition of the relaxin signaling pathway. Relaxin is a peptide hormone crucial for reproductive processes and other physiological functions. Triazines have been found to competitively inhibit the binding of relaxin to its receptor, the Relaxin-Family Peptide Receptor 1 (RXFP1). This disruption can lead to a cascade of downstream effects, including reduced nitric oxide (NO) production, which is a critical signaling molecule in many physiological processes.

Experimental Evidence from Related Triazines

A study on the effects of simazine on mice revealed that maternal exposure led to decreased ovarian and uterine weight in female offspring. This was associated with a significant downregulation of RXFP1 expression in these tissues. Furthermore, downstream targets of the relaxin pathway, such as nitric oxide synthase 2 (Nos2), nitric oxide synthase 3 (Nos3), matrix metallopeptidase 9 (Mmp9), and vascular endothelial growth factor (Vegf), were also downregulated. In-vitro experiments using human ovarian granulosa cells (KGN) and uterine endometrium cells (Hec-1A) demonstrated that exposure to low concentrations of atrazine, terbuthylazine, and propazine suppressed NO production, an effect dependent on RXFP1, phosphoinositide 3-kinase (PI3K)/AKT, and ERK signaling.

Potential Research Applications for this compound

Given its structural similarity to other triazine herbicides, this compound is a prime candidate for investigation as an endocrine disruptor acting through the relaxin signaling pathway. Researchers can adapt existing experimental protocols to study this compound's effects on RXFP1 binding, NO production, and the expression of downstream target genes in relevant cell lines and animal models.

Signaling Pathway: Triazine Inhibition of Relaxin Signaling

Caption: Competitive inhibition of the RXFP1 receptor by triazines disrupts downstream signaling.

Anticancer Potential

The s-triazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into several approved anticancer drugs. This highlights the potential for other triazine derivatives, including this compound, to be explored for their antiproliferative and pro-apoptotic activities.

Mechanisms of Anticancer Activity of Triazine Derivatives

Triazine derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many triazine compounds have been found to trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Key Signaling Pathways: Triazines can target critical pathways involved in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

Experimental Evidence from Triazine Derivatives

Numerous studies have synthesized and evaluated novel triazine derivatives for their anticancer activity. For instance, certain dihydrotriazine derivatives have demonstrated potent antiproliferative activity against human cancer cell lines, inducing apoptosis, increasing reactive oxygen species (ROS) levels, and promoting autophagy. Other studies have shown that triazinone derivatives can induce cell cycle arrest at the G2/M phase and inhibit topoisomerase II, a key enzyme in DNA replication.

Quantitative Data from Anticancer Studies of Triazine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Dihydrotriazine derivative (10e) | HepG-2 (Liver Cancer) | 2.12 | Induces apoptosis, increases ROS, promotes autophagy |

| Triazinone derivative (4c) | MCF-7 (Breast Cancer) | > podophyllotoxin | Cell cycle arrest (G2/M), Topoisomerase II inhibition |

| Triazinone derivative (5e) | MCF-7 (Breast Cancer) | > podophyllotoxin | Cell cycle arrest (G2/M), Topoisomerase II inhibition |

| Triazinone derivative (7c) | MCF-7 (Breast Cancer) | > podophyllotoxin | Cell cycle arrest (G2/M), Topoisomerase II inhibition |

Research Workflow for Investigating Anticancer Activity

Caption: A typical workflow for evaluating the anticancer potential of a test compound like this compound.

Toxicological Profile and Environmental Fate

A thorough understanding of the toxicological profile and environmental fate of this compound is crucial for assessing its potential risks and for designing relevant biological studies.

Human Health Toxicology

Ecotoxicology

This compound is highly toxic to aquatic organisms.[1] Its persistence in the environment is a significant concern. The half-life of triazine herbicides in soil can range from 42 to 231 days, and their mobility in soil can lead to the contamination of groundwater.[2]

Physicochemical and Toxicological Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ClN₅ | [3] |

| Molecular Weight | 229.71 g/mol | |

| Water Solubility | 20 mg/L at 20°C | |

| Log P (octanol-water partition coefficient) | 3.34 | [1] |

| Acute Oral Toxicity (LD50, rat) | 490 - 840 mg/kg | |

| Acute Dermal Toxicity (LD50, rat) | > 2000 mg/kg | |

| Aquatic Toxicity (LC50, Rainbow Trout, 96h) | 1.5 mg/L |

Analytical Methodologies

Accurate and sensitive analytical methods are essential for studying the environmental fate, toxicokinetics, and biological effects of this compound. Various chromatographic techniques have been developed for the quantification of triazine herbicides in different matrices.

Sample Preparation

Effective sample preparation is critical for accurate analysis. Common techniques for extracting triazines from environmental and biological samples include:

-

Solid-Phase Extraction (SPE): This is a widely used method for concentrating and purifying triazines from water samples.

-

Liquid-Liquid Extraction (LLE): A conventional method for extracting analytes from aqueous samples.

-

Solid-Phase Microextraction (SPME): A solvent-free technique that is simple and can be automated.

-

Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction method.

Chromatographic Analysis

-

Gas Chromatography (GC): GC coupled with various detectors, such as the Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), is a powerful tool for the analysis of triazine herbicides.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detectors, is another commonly used technique for the separation and quantification of triazines.

Detailed Experimental Protocol: Quantification of Triazines in Water by GC-MS

-

Sample Collection and Preparation:

-

Collect 1 L of water sample in a clean glass bottle.

-

Filter the sample through a 0.45 µm glass fiber filter to remove suspended particles.

-

Adjust the pH of the sample to neutral (pH 7) using dilute HCl or NaOH.

-

Add a surrogate standard to the sample to monitor extraction efficiency.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.

-

Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge by passing air through it for 10-15 minutes.

-

Elute the trapped triazines with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent, such as isooctane or ethyl acetate.

-

Add an internal standard to the final extract for accurate quantification.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound at different concentrations.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

Conclusion and Future Directions

This compound (CAS 1912-26-1), while primarily known as a herbicide, holds significant potential for broader research applications, particularly in the fields of endocrine disruption and cancer research. The extensive research on its structural analogs, such as atrazine and simazine, provides a strong rationale for investigating this compound's biological activities. The established mechanisms of action for other triazines, including the inhibition of the relaxin signaling pathway and the induction of apoptosis in cancer cells, offer clear starting points for future studies on this compound.

This technical guide has summarized the current state of knowledge and provided a framework for future research. By leveraging the detailed experimental protocols and quantitative data available for related compounds, researchers can design and execute robust studies to elucidate the specific biological effects of this compound. Such research will be invaluable for a comprehensive understanding of its toxicological profile and for exploring its potential as a pharmacological tool or a lead compound in drug development. The development of sensitive and reliable analytical methods will continue to be crucial for underpinning these research endeavors.

References

- 1. This compound | C9H16ClN5 | CID 15951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Ref: G 27901) [sitem.herts.ac.uk]

Trietazine's Impact on Soil Microbial Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trietazine, a member of the s-triazine class of herbicides, is utilized for the selective control of broadleaf and grassy weeds in various agricultural settings. Upon application, this compound enters the soil ecosystem, where it interacts with a diverse range of microorganisms. These interactions are critical as they determine the herbicide's fate, persistence, and potential non-target effects. This technical guide provides an in-depth analysis of the effects of this compound and other closely related s-triazine herbicides on soil microbial communities, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways. Understanding these complex interactions is paramount for developing sustainable agricultural practices and for the environmental risk assessment of this herbicide class.

Quantitative Effects on Soil Microbial Parameters

The application of this compound and other s-triazine herbicides can induce significant changes in the structure and function of soil microbial communities. These effects are often dose-dependent and vary with soil type and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Effects of s-Triazine Herbicides on Soil Microbial Populations

| Herbicide | Concentration | Soil Type | Effect on Microbial Population | Quantitative Change | Reference |

| Simazine | Field Application Rate | Agricultural Soil | Increase in s-triazine-degrading microorganisms | Number increased four weeks after application | [1][2] |

| Atrazine | Not specified | Brazilian Tropical Latosol | Temporary increase in atrazine-degrading gene abundance | Increased relative abundance of atzA and trzN genes in the first few weeks | [3] |

| Atrazine | Not specified | Brazilian Tropical Latosol | No significant long-term change in overall bacterial community structure | Overall bacterial community showed no significant changes after application | [3] |

| Triazine Herbicides | Prolonged (20-year) application | Haplic Luvisol in an apple orchard | General negative impact on soil biocenosis | Not specified | [4] |

Table 2: Effects of s-Triazine Herbicides on Soil Enzyme Activities

| Herbicide | Application Context | Soil Type | Enzyme | Effect | Magnitude of Change | Reference |

| Triazine Herbicides | Prolonged (20-year) application | Haplic Luvisol in an apple orchard | Dehydrogenases | Significant Reduction | Activity in grass strips was ~4 times higher | |

| Triazine Herbicides | Prolonged (20-year) application | Haplic Luvisol in an apple orchard | Phosphatases | Significant Reduction | Activity in grass strips was ~3 times higher; most sensitive indicator | |

| Triazine Herbicides | Prolonged (20-year) application | Haplic Luvisol in an apple orchard | Urease | Significant Reduction | Activity in grass strips was ~2 times higher | |

| Triazine Herbicides | Prolonged (20-year) application | Haplic Luvisol in an apple orchard | Protease | Significant Reduction | Activity in grass strips was ~1.5 times higher | |

| Atrazine | Not specified | 22 different soils | Invertase | Inhibition | Further inhibited activity compared to methanol solvent | |

| Atrazine | Not specified | 22 different soils | Urease | Activation | Consistent activation effects | |

| Atrazine | Not specified | 22 different soils | Phosphatase | Contradictory | Not specified |

Table 3: Degradation and Half-life of s-Triazine Herbicides in Soil

| Herbicide | Condition | Soil Type | Half-life (t½) | Degradation Rate | Reference |

| Atrazine | With rice straw biochar (0.1-1%) | Not specified | 5.2 - 7.5 days | Dissipation rate increased significantly with biochar addition | |

| Simazine | With rice straw biochar (0.1-1%) | Not specified | 3.7 - 5.2 days | Dissipation rate increased significantly with biochar addition | |

| Prometryn | With rice straw biochar (0.1-1%) | Not specified | 9.8 - 11.9 days | Dissipation rate increased significantly with biochar addition | |

| Atrazine | Not specified | Brazilian Red Latosol | Rapid degradation | ~30% remained after 2 weeks; <1% after 12 weeks | |

| Simazine | Not specified | Not specified | Not specified | Arthrobacter sp. SD3-25 efficiently degraded simazine |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of herbicide effects on soil microbial communities. Below are protocols for key experiments cited in the literature.

Protocol 1: Enumeration of s-Triazine-Degrading Microorganisms using Most-Probable-Number (MPN) Enumeration and Tetrazolium-Salt Detection

This method is designed to detect and quantify microorganisms capable of utilizing s-triazines as a sole nitrogen source.

1. Soil Sampling and Preparation:

- Collect soil samples from the target field. For comparative studies, collect samples from both herbicide-treated and untreated (control) areas.

- Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

2. Preparation of MPN Microtiter Plates:

- Prepare a minimal salt medium where the s-triazine compound (e.g., simazine, atrazine) is the sole nitrogen source.

- Dispense the medium into 96-well microtiter plates.

3. Soil Dilution Series and Inoculation:

- Prepare a serial dilution of the soil sample in a sterile phosphate buffer.

- Inoculate the microtiter plate wells with the soil dilutions.

4. Incubation:

- Incubate the plates at a controlled temperature (e.g., 28°C) in the dark for a specified period (e.g., 4 weeks).

5. Detection of Metabolic Activity:

- Add a solution of 2,3,5-triphenyl-2H-tetrazolium chloride (TTC) to each well. TTC is a redox indicator that is reduced by metabolically active microorganisms to the red-colored triphenylformazan (TPF).

- Incubate the plates for a further period (e.g., 4 hours) in the dark.

6. Data Analysis:

- Score wells as positive for s-triazine degradation based on the development of a red color.

- Calculate the Most Probable Number (MPN) of s-triazine-degrading microorganisms per gram of soil using standard MPN statistical tables.

Protocol 2: Assessment of Soil Enzyme Activity

This protocol outlines the general steps for measuring the activity of key soil enzymes like dehydrogenases, phosphatases, and urease, which are indicators of overall microbial activity and nutrient cycling.

1. Soil Sample Preparation:

- Collect and sieve fresh soil samples as described in Protocol 1.

2. Dehydrogenase Activity Assay:

- Incubate a known weight of soil with a substrate solution of 2,3,5-triphenyltetrazolium chloride (TTC).

- Dehydrogenase activity reduces TTC to triphenylformazan (TPF).

- Extract the TPF with a solvent (e.g., methanol or ethanol).

- Measure the absorbance of the extract spectrophotometrically at a specific wavelength (e.g., 485 nm).

- Express the activity as µg TPF g⁻¹ soil h⁻¹.

3. Phosphatase Activity Assay:

- Incubate a soil sample with a buffered solution of p-nitrophenyl phosphate (PNP).

- Phosphatase enzymes in the soil hydrolyze the substrate, releasing p-nitrophenol (PNP).

- Stop the reaction and extract the PNP.

- Measure the color intensity of the extracted PNP spectrophotometrically (e.g., at 400 nm).

- Express the activity as µg PNP g⁻¹ soil h⁻¹.

4. Urease Activity Assay:

- Incubate a soil sample with a urea solution.